

# Application Notes and Protocols: 2-Methoxy-5-methylphenol as a Flavoring Agent

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## Compound of Interest

Compound Name: **2-Methoxy-5-methylphenol**

Cat. No.: **B1664560**

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These application notes provide a comprehensive overview of the use of **2-Methoxy-5-methylphenol** (CAS 1195-09-1), also known as isocresol or 5-methylguaiacol, as a flavoring agent in food science research. This document includes its sensory properties, proposed signaling pathways for perception, and detailed experimental protocols for its analysis.

## Introduction

**2-Methoxy-5-methylphenol** is a phenolic compound that contributes to the characteristic aroma of various foods and is particularly associated with smoky, spicy, and vanilla-like notes. [1][2] Its versatile aromatic profile makes it a subject of interest in flavor chemistry, sensory science, and the development of novel food products. Understanding its sensory characteristics and the underlying perceptual mechanisms is crucial for its effective application.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Methoxy-5-methylphenol** is presented in the table below.

Property	Value	Reference
Synonyms	Isocreosol, 5-Methylguaiacol, 2-Hydroxy-4-methylanisole	[3]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>	[4]
Molecular Weight	138.17 g/mol	[3]
Appearance	Yellow to light brown solid	[3]
Melting Point	32-39 °C	[3]
Boiling Point	115-117 °C at 20 mmHg	[3]
Solubility	Slightly soluble in water	[2]

## Sensory Profile and Quantitative Data

The sensory perception of **2-Methoxy-5-methylphenol** is concentration-dependent. While specific quantitative data for **2-Methoxy-5-methylphenol** is limited in publicly available literature, data for the closely related compound, 2-Methoxy-4-methylphenol (creosol), provides valuable insights into the expected sensory profile. The odor character of phenolic compounds can change significantly with concentration.[2][5]

Table 1: Sensory Profile of 2-Methoxy-4-methylphenol (Creosol) at Various Concentrations (Proxy for **2-Methoxy-5-methylphenol**)

Concentration	Sensory Descriptor	Intensity (on a 15-point scale)	Reference
90 ppb (in water)	Detection Threshold	-	<a href="#">[1]</a>
1.0 ppm (in water)	Sweet, Phenolic, Spicy, Vanilla, Medicinal, Clove-like, Smoky	Not specified	<a href="#">[1]</a>
1.25 ppm (in water)	Sweet, Phenolic, Spicy, Vanilla, Medicinal, Clove-like, Smoky, Guaiacol-like, Woody, Phenolic nuance	Not specified	<a href="#">[1]</a>
1.0%	Smoky, Sweet, Phenolic, Vanilla, Spicy, Clove, Floral (Carnation) nuance	Not specified	<a href="#">[1]</a>

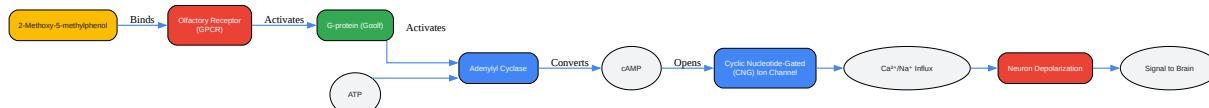
Note: This data is for 2-Methoxy-4-methylphenol and serves as an illustrative proxy for **2-Methoxy-5-methylphenol** due to structural similarity.

## Signaling Pathways of Perception

The perception of **2-Methoxy-5-methylphenol** involves both the sense of smell (olfaction) and potentially the sense of chemesthesia (chemical irritation or pungency).

### 4.1. Olfactory Perception (Aroma)

The aroma of **2-Methoxy-5-methylphenol** is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium.[\[6\]](#)[\[7\]](#) The binding of an odorant molecule to an OR initiates a signaling cascade.

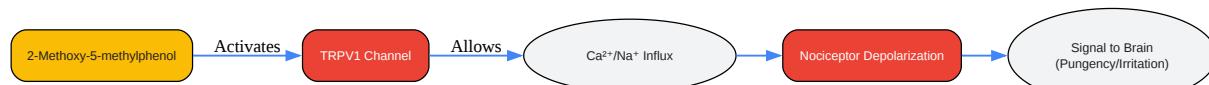


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Olfactory Signaling Pathway for Aroma Perception.

#### 4.2. Chemesthetic Perception (Pungency/Irritation)

Some phenolic compounds can also elicit a pungent or irritating sensation through the activation of Transient Receptor Potential (TRP) channels, such as TRPV1.<sup>[8][9][10]</sup> These channels are non-selective cation channels that are also activated by heat and capsaicin.



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Chemesthetic Signaling Pathway via TRPV1 Activation.

## Experimental Protocols

### 5.1. Protocol for Sensory Evaluation of 2-Methoxy-5-methylphenol

This protocol outlines a method for determining the sensory profile of **2-Methoxy-5-methylphenol** using a trained sensory panel.

Objective: To quantitatively describe the aroma and flavor profile of **2-Methoxy-5-methylphenol** at various concentrations in a neutral food matrix (e.g., water or a simple sugar

solution).

Materials:

- **2-Methoxy-5-methylphenol** ( $\geq 98\%$  purity)
- Deionized, odor-free water or 5% sucrose solution
- Glass vials with Teflon-lined caps
- Graduated pipettes and volumetric flasks
- Sensory evaluation booths with controlled lighting and ventilation
- Data collection software (e.g., Compusense, FIZZ)

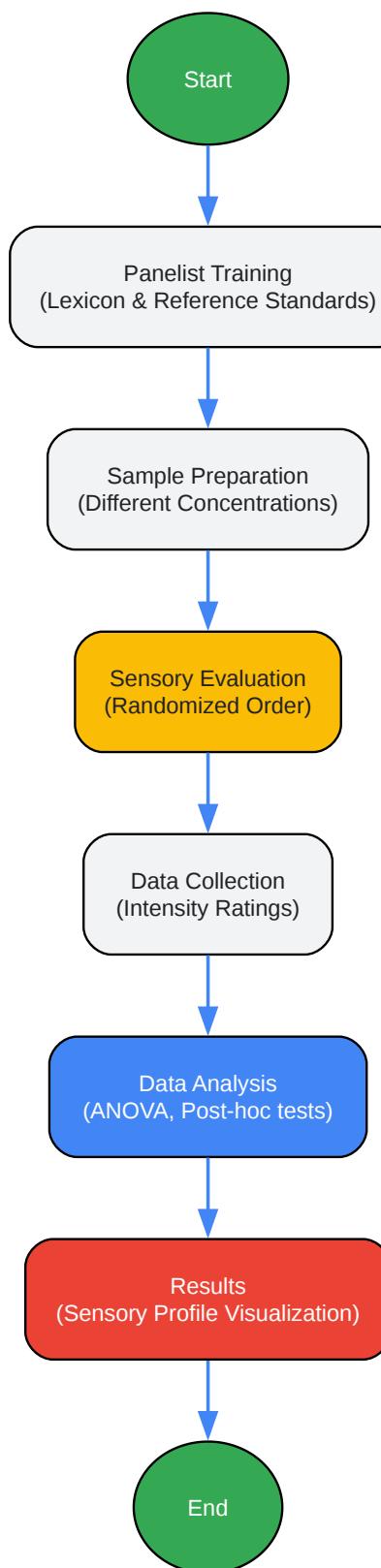
Procedure:

- Panelist Training:
  - Select 8-12 panelists based on their sensory acuity and verbal skills.
  - Conduct training sessions to familiarize panelists with the aroma and flavor lexicon associated with phenolic compounds (e.g., smoky, woody, spicy, medicinal, vanilla).
  - Provide reference standards for each descriptor at varying intensities.
- Sample Preparation:
  - Prepare a stock solution of **2-Methoxy-5-methylphenol** in ethanol.
  - Prepare a series of aqueous solutions at different concentrations (e.g., 0.1, 1, 5, 10, 50 ppm) by diluting the stock solution in the chosen neutral matrix.
  - Prepare a blank sample (matrix only).
  - Present 30 mL of each sample in coded, capped glass vials.
- Evaluation:

- Panelists evaluate the samples in individual sensory booths.
- Samples are presented in a randomized and balanced order.
- Panelists rate the intensity of each sensory attribute on a 15-point intensity scale (0 = none, 15 = extremely strong).
- Aroma is evaluated first by sniffing the headspace of the vial, followed by flavor evaluation by tasting.
- Panelists rinse their mouths with deionized water between samples.

#### Data Analysis:

- Analyze the intensity ratings using Analysis of Variance (ANOVA) to determine significant differences between concentrations.
- Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations differ significantly.
- Generate spider web plots or bar charts to visualize the sensory profiles at each concentration.

[Click to download full resolution via product page](#)**Workflow for Sensory Evaluation.**

## 5.2. Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol describes the use of GC-O to identify the aroma-active compounds in a food product containing **2-Methoxy-5-methylphenol**.

Objective: To determine the contribution of **2-Methoxy-5-methylphenol** and other volatile compounds to the overall aroma of a food sample.

### Materials:

- Gas chromatograph with a flame ionization detector (FID) and an olfactory port.
- Appropriate GC column (e.g., DB-5, DB-Wax).
- Sample extraction equipment (e.g., solid-phase microextraction (SPME) fibers, distillation apparatus).
- Food sample containing **2-Methoxy-5-methylphenol**.
- Reference standard of **2-Methoxy-5-methylphenol**.

### Procedure:

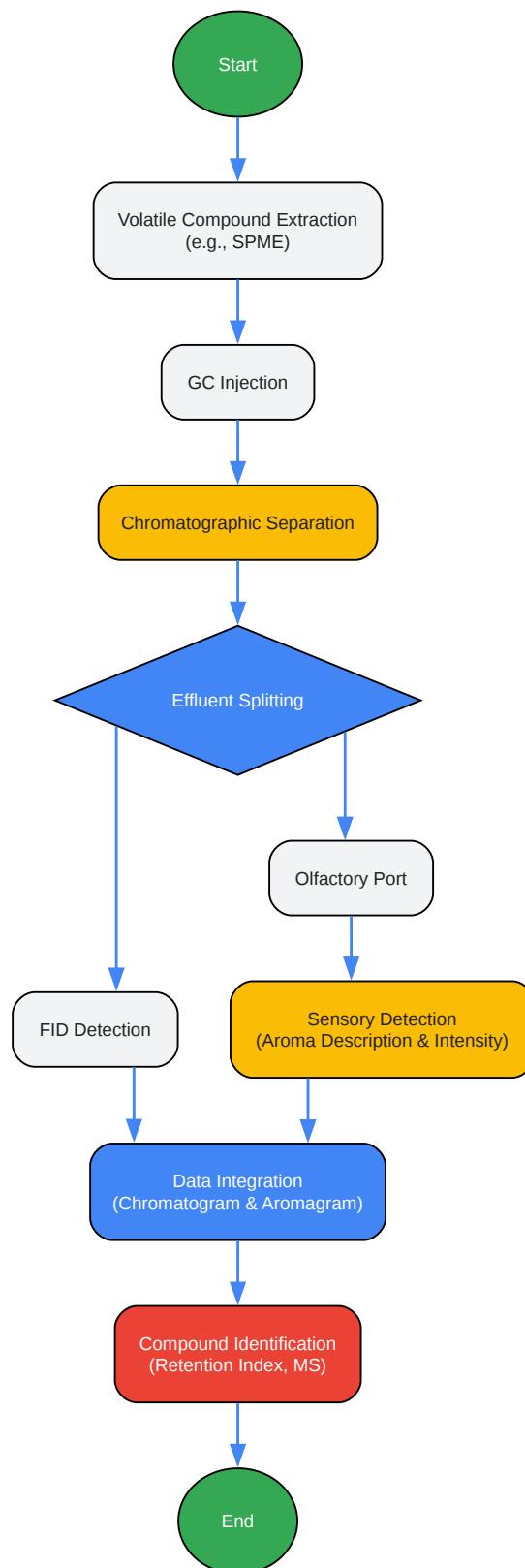
- Volatile Compound Extraction:
  - Extract volatile compounds from the food sample using a suitable method like SPME or solvent extraction.
- GC-O Analysis:
  - Inject the extracted volatiles into the GC.
  - The column effluent is split between the FID and the olfactory port.
  - A trained panelist sniffs the effluent from the olfactory port and records the time, duration, and description of each aroma perceived.
  - The FID provides data on the retention time and relative abundance of the compounds.

- Compound Identification:

- Tentatively identify the aroma-active compounds by matching their retention indices and aroma descriptors with those of reference standards.
- Confirm the identity of **2-Methoxy-5-methylphenol** by comparing its retention time and aroma with the pure standard.
- For unknown compounds, further analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is required for identification.

Data Analysis:

- Create an aromagram by plotting the aroma intensity versus retention time.
- Calculate Odor Activity Values (OAVs) by dividing the concentration of each compound by its odor threshold to determine its contribution to the overall aroma.

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Workflow for GC-O Analysis.

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